Erythrocyte Anion Transport Inhibition Potency Comparison
In a direct head-to-head study, the non-brominated parent compound 4-hydroxy-3,5-dinitroacetophenone exhibited a K50 of 220 μM for inhibiting chloride transport in erythrocyte ghosts. α-Bromination to yield the target compound's structural analog, α-bromo-4-hydroxy-3,5-dinitroacetophenone, dramatically lowered the K50 to 13 μM (at [Cl]o = 165 mM), a 17-fold increase in potency [1].
| Evidence Dimension | Chloride transport inhibition potency (K50) |
|---|---|
| Target Compound Data | K50 = 13 μM (α-bromo-4-hydroxy-3,5-dinitroacetophenone analog) |
| Comparator Or Baseline | K50 = 220 μM (4-hydroxy-3,5-dinitroacetophenone, non-brominated) |
| Quantified Difference | 17-fold lower K50 (increased potency) |
| Conditions | Erythrocyte ghosts; [Cl]o = 165 mM; [Cl]i = 165 mM; pH 7.3; 0°C |
Why This Matters
This quantifies the critical role of α-bromination for achieving potent biological activity, directly informing selection for medicinal chemistry projects targeting anion transport proteins.
- [1] Pett, V. B., et al. α-Brominated 4-hydroxy-3,5-dinitroacetophenones: Potent inhibitors of the erythrocyte anion transport protein. Bioorganic Chemistry, 1989, 17(1), 96-107. View Source
